(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone
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Overview
Description
(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a complex organic compound characterized by the presence of a bromine atom, a methyl group, and a dioxidothiomorpholino group attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves multi-step organic reactions. One common method includes the bromination of 5-methylphenyl compounds followed by the introduction of the dioxidothiomorpholino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The dioxidothiomorpholino group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-methylphenyl)methanone: Lacks the dioxidothiomorpholino group, resulting in different chemical properties and reactivity.
(3-Bromo-5-methylphenyl)(1,1-dioxidooxathiomorpholino)methanone: Similar structure but with an oxathiomorpholino group instead of a thiomorpholino group.
Uniqueness
(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is unique due to the presence of the dioxidothiomorpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-18(16,17)5-3-14/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQJBQIUEDMRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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